molecular formula C17H10N2O2 B3135034 2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one CAS No. 400085-76-9

2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one

Cat. No.: B3135034
CAS No.: 400085-76-9
M. Wt: 274.27 g/mol
InChI Key: IRGDPNGNWXDQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that features a fused pyridine and chromene ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

The synthesis of 2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of a [4+2] cycloaddition reaction can be employed to form the fused ring system. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antiviral, anticancer, and anti-inflammatory agent. Its structural similarity to DNA bases makes it a valuable tool in drug design and development .

Mechanism of Action

The mechanism of action of 2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one can be compared with other similar compounds such as furopyridines, thienopyridines, and imidazopyridines. These compounds share structural similarities but differ in their specific biological activities and chemical properties. For example, furopyridines are known for their antihypertensive and antimicrobial activities, while imidazopyridines are used as GABA receptor agonists .

Properties

IUPAC Name

2-pyridin-4-ylchromeno[2,3-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-16-12-3-1-2-4-15(12)21-17-13(16)5-6-14(19-17)11-7-9-18-10-8-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGDPNGNWXDQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
2-(4-pyridinyl)-5H-chromeno[2,3-b]pyridin-5-one

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